N-(1,3-benzodioxol-5-yl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Description
N-(1,3-benzodioxol-5-yl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c1-9-4-11-15(17-7-18-16(11)24-9)23-6-14(20)19-10-2-3-12-13(5-10)22-8-21-12/h2-5,7H,6,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCAYIWUWDRTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thienopyrimidine intermediates, followed by their coupling through a sulfanylacetamide linkage. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and dimethylformamide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or thienopyrimidine rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials and chemical processes, contributing to innovations in various industrial sectors.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)acetamide
- N-(1,3-benzodioxol-5-yl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropionamide
Uniqueness
Compared to similar compounds, N-(1,3-benzodioxol-5-yl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanylacetamide linkage, in particular, offers opportunities for further functionalization and derivatization, enhancing its versatility in research and application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
